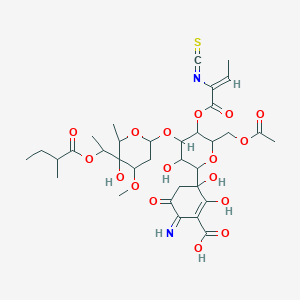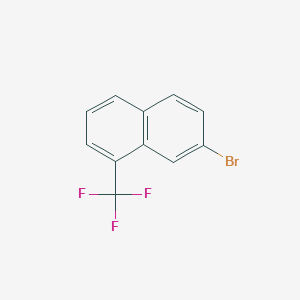
7-Bromo-1-(trifluoromethyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-1-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C11H6BrF3 It is a derivative of naphthalene, where a bromine atom and a trifluoromethyl group are substituted at the 7th and 1st positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-(trifluoromethyl)naphthalene typically involves the trifluoromethylation of 1-bromo-naphthalene. One common method includes the use of a palladium catalyst, such as (cinnamylPdCl)2, in the presence of cyclohexyl BrettPhos and (CH3)3SiCF3 as the trifluoromethylating agent. The reaction is carried out in toluene at 110°C under an argon atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger volumes while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-(trifluoromethyl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Typical reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation/Reduction: Specific reagents and conditions depend on the desired transformation but may include common oxidizing or reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an aminated naphthalene derivative.
Scientific Research Applications
7-Bromo-1-(trifluoromethyl)naphthalene has several applications in scientific research:
Biology and Medicine: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action for 7-Bromo-1-(trifluoromethyl)naphthalene depends on its specific application. In chemical reactions, the bromine and trifluoromethyl groups influence the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-(trifluoromethyl)naphthalene
- 1-Bromo-3-(trifluoromethyl)naphthalene
- 1-Bromo-4-(trifluoromethyl)naphthalene
Uniqueness
7-Bromo-1-(trifluoromethyl)naphthalene is unique due to the specific positioning of the bromine and trifluoromethyl groups on the naphthalene ring. This positioning can significantly influence its chemical properties and reactivity compared to other isomers.
Properties
Molecular Formula |
C11H6BrF3 |
|---|---|
Molecular Weight |
275.06 g/mol |
IUPAC Name |
7-bromo-1-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C11H6BrF3/c12-8-5-4-7-2-1-3-10(9(7)6-8)11(13,14)15/h1-6H |
InChI Key |
IELQTXLICZONOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)Br)C(=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


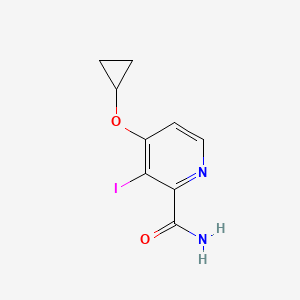
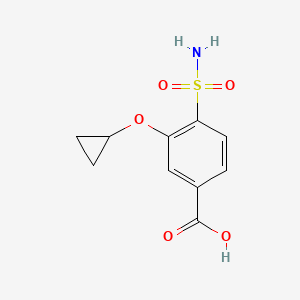
methanone](/img/structure/B14806155.png)
![3-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)benzamide](/img/structure/B14806161.png)
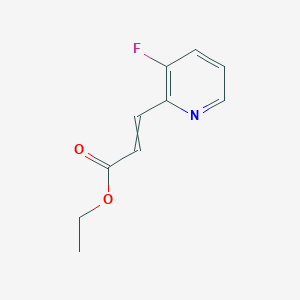
![7-Chlorobenzo[e][1,2,3]oxathiazine 2,2-dioxide](/img/structure/B14806172.png)
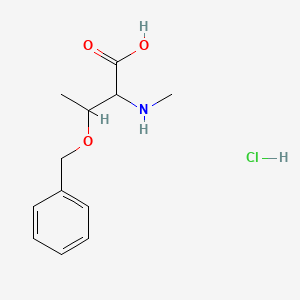
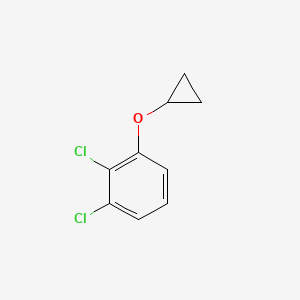
![3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}benzonitrile](/img/structure/B14806203.png)
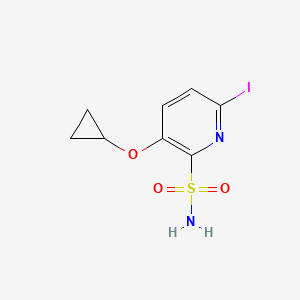
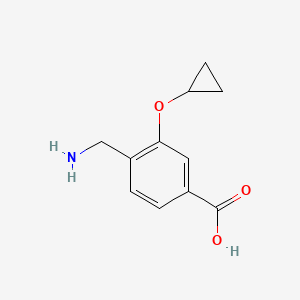
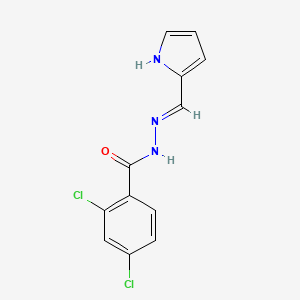
![4-Amino-2-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2-morpholinoethyl)thieno[3,2-c]pyridine-7-carboxamide](/img/structure/B14806226.png)
